molecular formula C6H6ClIN2 B12314481 (2-Chloro-3-iodopyridin-4-yl)methanamine

(2-Chloro-3-iodopyridin-4-yl)methanamine

Cat. No.: B12314481
M. Wt: 268.48 g/mol
InChI Key: COHJFKUXLYQXCS-UHFFFAOYSA-N
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Description

(2-Chloro-3-iodopyridin-4-yl)methanamine is a halogenated heterocyclic compound characterized by the presence of chlorine and iodine atoms on a pyridine ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity, making it a valuable building block in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-iodopyridin-4-yl)methanamine typically involves halogenation reactions on a pyridine ring. One common method includes the iodination of 2-chloropyridine followed by amination at the 4-position. The reaction conditions often require the use of iodine and a suitable amine source under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-iodopyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

(2-Chloro-3-iodopyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-iodopyridin-4-yl)methanamine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound acts as a versatile nucleophile and electrophile, facilitating various chemical reactions and enabling the synthesis of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Iodopyridine
  • 4-Aminopyridine

Comparison

Compared to similar compounds, (2-Chloro-3-iodopyridin-4-yl)methanamine is unique due to the simultaneous presence of chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinctive electronic properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

(2-chloro-3-iodopyridin-4-yl)methanamine

InChI

InChI=1S/C6H6ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2

InChI Key

COHJFKUXLYQXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)I)Cl

Origin of Product

United States

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